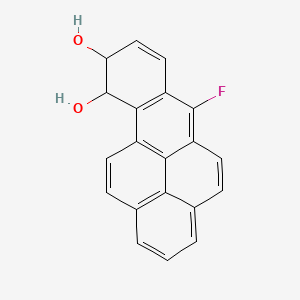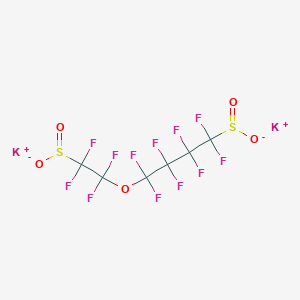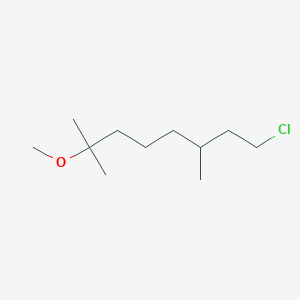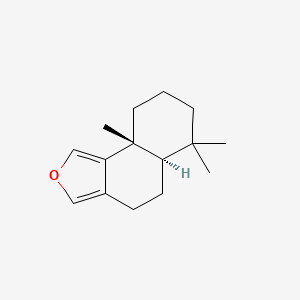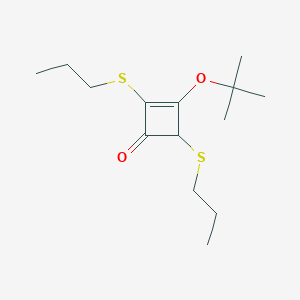
3-Monoacetyldigoxigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Monoacetyldigoxigenin is a derivative of digoxigenin, a cardenolide steroid that is commonly used in molecular biology as a non-radioactive labeling agent. Digoxigenin itself is derived from the foxglove plant (Digitalis species) and is known for its high specificity in binding to anti-digoxigenin antibodies, making it a valuable tool in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Monoacetyldigoxigenin typically involves the acetylation of digoxigenin. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Monoacetyldigoxigenin can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl group or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
科学研究应用
3-Monoacetyldigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other digoxigenin derivatives.
Biology: Employed in labeling nucleic acids for hybridization assays.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of biosensors and other analytical devices.
相似化合物的比较
Similar Compounds
Digoxigenin: The parent compound, used widely in molecular biology.
Digitoxigenin: Another cardenolide with similar properties but different functional groups.
Digoxin: A cardiac glycoside used in medicine, structurally related but with additional sugar moieties.
Uniqueness
3-Monoacetyldigoxigenin is unique due to its acetyl group, which can influence its reactivity and binding properties. This modification can enhance its utility in specific applications where altered binding characteristics are desirable.
属性
| 80680-86-0 | |
分子式 |
C25H36O6 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-20(23)12-21(27)24(3)18(7-9-25(19,24)29)15-10-22(28)30-13-15/h10,16-21,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18-,19?,20?,21-,23+,24+,25+/m1/s1 |
InChI 键 |
BRPTXGUNXVNFHJ-KDLVOSJUSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
规范 SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


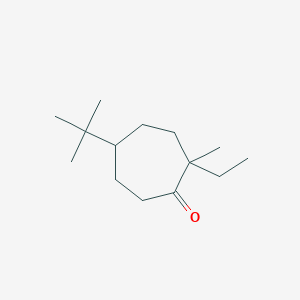


![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
